N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN6O3/c26-18-3-1-16(2-4-18)13-31-15-29-23-21(25(31)36)12-30-33(23)10-9-28-24(35)17-11-22(34)32(14-17)20-7-5-19(27)6-8-20/h1-8,12,15,17H,9-11,13-14H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVIGADWOMUZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.88 g/mol. The structural features include:
- A pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities.
- Substituents such as 4-chlorobenzyl and 4-fluorophenyl that may influence its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against various viruses, including HIV and HSV.
The compound may exhibit similar antiviral properties due to its structural analogies with these active compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. Compounds related to this class have shown to inhibit nitric oxide (NO) release and reduce pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| 6p | High anti-inflammatory activity | Inhibition of COX-2 and iNOS | |
| PYZ3 | IC50 = 0.011 μM against COX-II | Selective COX-II inhibition |
Given the structural characteristics of this compound, it is plausible that it may also exhibit significant anti-inflammatory effects.
Case Studies and Research Findings
A study focusing on pyrazolo derivatives reported that modifications at specific positions significantly enhanced biological activity. For instance:
- Modification at C-2 and N-3 : Enhancements in activity were noted when halogenated phenyl groups were introduced at these positions.
- Cytotoxicity Assessments : Various derivatives were evaluated for cytotoxic effects against cancer cell lines, revealing promising results for those with similar core structures.
Scientific Research Applications
The biological activities of this compound have been investigated in various studies, indicating its potential as a therapeutic agent in several areas:
Anticancer Potential
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated significant inhibitory effects on various cancer cell lines.
Case Study:
A study published in Cancer Research indicated that derivatives of pyrazolo[3,4-d]pyrimidines showed IC50 values ranging from 5 to 20 μM against breast cancer cell lines, suggesting their potential as anticancer agents.
Antiviral Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antiviral properties.
Case Study:
A study highlighted that certain derivatives effectively inhibited the replication of the respiratory syncytial virus (RSV), with EC50 values between 10 and 30 μM. This suggests that the compound could be beneficial in treating viral infections.
Enzyme Inhibition
This compound may exhibit inhibitory activity against specific enzymes involved in disease processes.
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition | 0.35 μM |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 μM |
These findings indicate that the compound could serve as a therapeutic agent targeting critical pathways in cancer and viral replication.
Potential Therapeutic Applications
Given its diverse biological activities, N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in:
- Cancer Therapy: As an anticancer agent targeting specific pathways involved in tumor growth.
- Antiviral Treatments: For conditions caused by viruses such as RSV and Hepatitis C.
- Inflammatory Conditions: By inhibiting enzymes related to inflammatory responses.
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves two core strategies:
- Pyrazolo[3,4-d]pyrimidinone Core : Alkylation of 5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with ethylenediamine derivatives, followed by activation of the terminal amine for coupling. This aligns with methods for analogous pyrazolo-pyrimidine systems using α-chloroacetamides or 2-chloro-1-(aryl)ethanones .
- Pyrrolidine Carboxamide Moiety : Condensation of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with the activated amine intermediate. highlights similar coupling reactions using hydrazine derivatives and acetic acid catalysis for amide bond formation . Purification typically involves column chromatography and recrystallization.
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H/13C NMR : Essential for verifying substituent positions (e.g., 4-chlorobenzyl, 4-fluorophenyl) and pyrrolidine ring conformation. For example, reports distinct chemical shifts for pyrrolidine carbonyls (~170 ppm in 13C NMR) and pyrazolo-pyrimidine protons (6.5–8.5 ppm in 1H NMR) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1650–1750 cm⁻¹) and amide bonds (N-H stretches at ~3200–3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What preliminary biological activities are associated with this compound?
While direct data is limited, structurally related pyrazolo-pyrimidines and fluorophenyl-pyrrolidine derivatives show:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known ATP-competitive inhibitors (e.g., JAK/STAT pathways) .
- Antimicrobial Potential : Pyrrolidine-3-carboxamides with fluorophenyl groups exhibit activity against Gram-positive bacteria (MIC values <10 µg/mL in analogs) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the pyrazolo-pyrimidine core?
- Flow Chemistry : demonstrates improved yields (e.g., 82% vs. 66% in batch) for diazo intermediates via controlled reaction parameters (temperature, residence time) using Design of Experiments (DoE) .
- Microwave-Assisted Synthesis : Reduces reaction times for heterocyclic condensation steps (e.g., 30 minutes vs. 12 hours under reflux) .
- Catalysis : Pd-mediated cross-coupling for introducing 4-chlorobenzyl groups enhances regioselectivity .
Q. How to resolve contradictions in spectral data during characterization?
- Dynamic NMR for Tautomerism : Pyrazolo-pyrimidinones may exhibit keto-enol tautomerism, causing split signals. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes dominant forms .
- X-ray Crystallography : used single-crystal analysis to confirm diastereomerism in pyrazoline derivatives, resolving ambiguities in NOE correlations .
- DFT Calculations : Predict 13C NMR shifts for comparison with experimental data to identify regioisomeric impurities .
Q. What mechanistic insights explain the reactivity of the pyrrolidine carboxamide moiety?
- Amide Bond Activation : Use of coupling agents like EDC/HOBt minimizes racemization during carboxamide formation, critical for maintaining stereochemical integrity in the pyrrolidine ring .
- Steric Effects : Bulky 4-fluorophenyl groups slow nucleophilic substitution at the pyrrolidine carbonyl, requiring elevated temperatures (80–100°C) for efficient coupling .
- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions (e.g., diketopiperazine formation) .
Methodological Considerations
- Data Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate variability in pyrazolo-pyrimidine alkylation .
- Biological Assays : Use orthogonal assays (e.g., SPR and enzymatic inhibition) to validate target engagement, as fluorescence-based methods may suffer from interference from the compound’s aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
